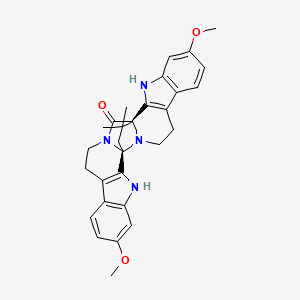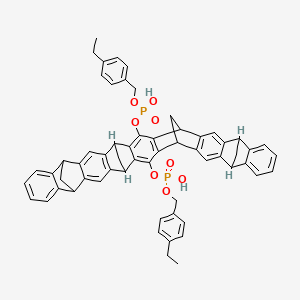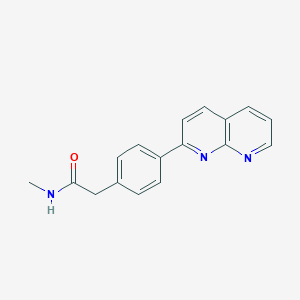
(3R,5R,6S)-Atogepant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R,6S)-Atogepant is a small molecule that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is a calcitonin gene-related peptide (CGRP) receptor antagonist, primarily investigated for its efficacy in the prevention of migraine attacks. The compound’s unique stereochemistry, denoted by the (3R,5R,6S) configuration, plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,6S)-Atogepant involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. For instance, a 250-mL, single-neck, round-bottomed flask equipped with a magnetic stirring bar is charged with a precursor compound and placed under vacuum for 3 hours. The flask is then purged with argon, and tetrahydrofuran (THF) is added via syringe. The reaction mixture is cooled to -78°C, and reagents such as allyl iodide and lithium bis(trimethylsilyl)amide are added dropwise .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps, such as flash chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R,5R,6S)-Atogepant undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs
科学的研究の応用
Chemistry: Used as a model compound to study stereoselective reactions and chiral synthesis.
Biology: Investigated for its role in modulating CGRP receptors, which are implicated in various physiological processes.
作用機序
The mechanism of action of (3R,5R,6S)-Atogepant involves its binding to CGRP receptors, thereby inhibiting the activity of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. By blocking CGRP receptors, this compound prevents the cascade of events leading to migraine attacks. The molecular targets include the CGRP receptor complex, and the pathways involved are primarily related to pain signaling and vascular regulation .
類似化合物との比較
Similar Compounds
Erenumab: Another CGRP receptor antagonist used for migraine prevention.
Fremanezumab: A monoclonal antibody targeting CGRP for migraine treatment.
Galcanezumab: Similar to fremanezumab, it targets CGRP and is used for migraine prevention.
Uniqueness
(3R,5R,6S)-Atogepant stands out due to its small molecule structure, which allows for oral administration, unlike some of the monoclonal antibodies that require injection. Its unique stereochemistry also contributes to its high specificity and efficacy in targeting CGRP receptors, making it a promising candidate for migraine prevention .
特性
分子式 |
C29H23F6N5O3 |
|---|---|
分子量 |
603.5 g/mol |
IUPAC名 |
(3S)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28-/m0/s1 |
InChIキー |
QIVUCLWGARAQIO-FFIZURTESA-N |
異性体SMILES |
C[C@H]1[C@H](C[C@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
正規SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



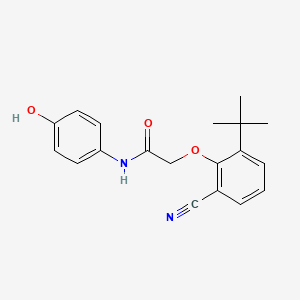

![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)

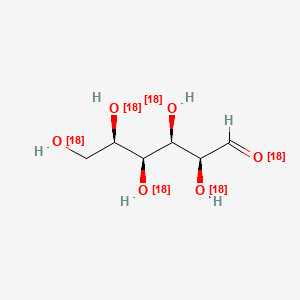

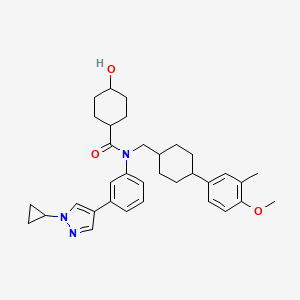
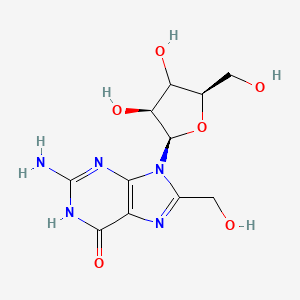
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
